(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
Description
“(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative characterized by a five-membered 1,3-thiazolidine ring fused with a carboxylic acid group at position 4 and a 4-bromophenyl substituent at position 2 via a methylidene linkage. The Z-configuration of the exocyclic double bond is critical to its stereochemical identity. The compound’s synthesis likely involves condensation reactions between 4-bromobenzaldehyde and thiazolidine precursors, followed by stereochemical control to achieve the Z-isomer. Its crystal structure and refinement may employ X-ray crystallography tools such as SHELX, a widely used software suite for small-molecule structure determination .
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-5,9,13H,6H2,(H,14,15)/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVWJRJNWGNFM-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)Br)S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C/C2=CC=C(C=C2)Br)/S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid is a member of the thiazolidine family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as a therapeutic agent, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C11H10BrN1O2S1
- Molecular Weight : 305.17 g/mol
The structure features a thiazolidine ring with a bromophenyl substituent, which may influence its biological properties.
1. Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study on related thiazolidine compounds demonstrated that certain derivatives showed IC50 values in the range of 16.5 to 18.17 µg/mL in DPPH free radical scavenging assays, indicating strong antioxidant potential . The presence of hydroxyl groups in these compounds enhances their ability to donate protons and neutralize free radicals.
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin whitening agents. Compounds similar to this compound have been evaluated for their tyrosinase inhibitory activity. For example, derivatives with IC50 values around 15.9 µM were reported, suggesting that modifications at specific positions can enhance inhibition . Molecular docking studies revealed that these compounds interact favorably with the active site of tyrosinase, indicating potential as skin-lightening agents.
3. Antimicrobial Activity
Thiazolidine derivatives have shown antimicrobial properties against various bacterial strains. For example, certain thiazole-based compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus spp. . This suggests that this compound could possess similar antimicrobial efficacy.
Case Study: Synthesis and Evaluation of Thiazolidine Derivatives
A recent study synthesized several thiazolidine derivatives and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing bioactivity. The most potent derivative exhibited an IC50 value of 16.5 µM against tyrosinase, demonstrating the potential for developing effective inhibitors from this scaffold .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 2g | Structure | 16.5 | Tyrosinase Inhibitor |
| 3c | Structure | 18.17 | Antioxidant Activity |
The mechanisms underlying the biological activities of this compound involve:
- Antioxidant Mechanism : The compound likely acts by scavenging free radicals through proton donation facilitated by hydroxyl groups.
- Tyrosinase Inhibition : Binding to the active site of tyrosinase may prevent substrate access and subsequent melanin production.
- Antimicrobial Action : The presence of halogens like bromine may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.
Chemical Reactions Analysis
Functional Group Transformations
a. Carboxylic Acid Reactions
b. Exocyclic Double Bond Reactivity
The (Z)-configured methylidene group participates in:
-
Conjugation Stabilization : Enhances electrophilic aromatic substitution resistance on the bromophenyl ring .
-
Cycloaddition Potential : Theoretical capability for Diels-Alder reactions, though not experimentally reported .
Biological Activity-Related Modifications
Derivatives of this compound exhibit bioactivity, prompting targeted synthetic modifications:
a. Tyrosinase Inhibition
-
Active Derivatives : Substitution with electron-donating groups (e.g., -OH, -OCH3) at the para position of the phenyl ring enhances tyrosinase inhibition .
b. Anticancer Activity
-
Structural Analogs : Rhodanine derivatives with similar scaffolds show microtubule-stabilizing effects (e.g., compound 44 , IC50 = 7 µM against A549 cells) .
Comparative Reactivity Insights
-
Steric Effects : Bulky substituents at position 4 (e.g., isopropyl, benzyl) reduce reaction yields due to steric hindrance .
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Electronic Effects : Electron-withdrawing groups (e.g., -Br) on the phenyl ring stabilize the thiazolidine core but limit nucleophilic aromatic substitution .
Data Tables
Table 1: Representative Amidation Reactions
| Amine Used | Product Code | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| p-Aminobenzoic acid | 1a | 72 | 164–166 |
| Morpholine | 1b | 68 | 174–176 |
| p-Aminophenol | 1c | 68 | 130–131 |
Table 2: Biological Activity of Select Derivatives
| Compound | Target Activity | IC50 / % Inhibition | Reference |
|---|---|---|---|
| 3c | Tyrosinase Inhibition | 16.5 ± 0.37 µM | |
| 44 | Antiproliferative (A549) | 7 µM |
Comparison with Similar Compounds
Key Compounds and Their Features
Comparative Analysis
Substituent Effects on Bioactivity :
- The 4-nitrophenyl derivative (Compound 10) demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to bromophenyl analogs. The nitro group’s electron-withdrawing nature likely enhances membrane penetration or target binding .
- The 4-bromophenyl group in the target compound may offer moderate bioactivity, but direct evidence is lacking. Bromine’s hydrophobic and bulky properties could influence solubility and target interactions differently than nitro groups.
Physicochemical Properties :
- The D-xylo-tetrahydroxybutyl substituent () introduces multiple hydroxyl groups, enhancing hydrophilicity but possibly reducing membrane permeability compared to aromatic substituents .
- The hydroxy-oxocyclohexadienylidene group () may confer redox activity or metal-chelating properties, as seen in deferiprone analogs .
Stereochemical Considerations :
- The Z-configuration in the target compound and ’s derivative ensures specific spatial orientations of substituents, critical for interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
